1-Naphthaleneboronic acid

Overview

Description

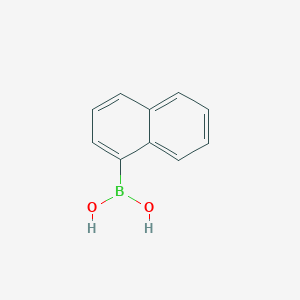

1-Naphthaleneboronic acid (chemical formula: C₁₀H₉BO₂; CAS: 13922-41-3) is a boronic acid derivative where the boron atom is attached to the 1-position of a naphthalene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems . Its steric bulk and electronic properties make it valuable for synthesizing complex aromatic frameworks, such as pharmaceuticals, polymers, and metal-organic frameworks (MOFs) .

Preparation Methods

Grignard Reagent-Based Synthesis

The Grignard reaction remains a cornerstone for synthesizing 1-naphthaleneboronic acid, leveraging the reactivity of organomagnesium intermediates. A representative procedure involves the reaction of 1-bromonaphthalene with magnesium turnings to generate the Grignard reagent, which subsequently reacts with trimethyl borate (B(OMe)₃) or tri-n-butyl borate (B(OBu)₃).

Reaction Mechanism and Conditions

Under inert atmosphere, 1-bromonaphthalene (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to −78°C. A 2.5 M solution of n-butyllithium (4 mL) is added dropwise, followed by stirring at 0°C for 1 hour to ensure complete lithiation . The intermediate is then treated with trimethyl borate (12 mmol) at −78°C, warmed to room temperature, and stirred for 12 hours. Hydrolysis with 2 N HCl yields the crude product, which is extracted with ether and purified via column chromatography (Hex:EtOAc = 5:1) to afford this compound in 84% yield .

Industrial Adaptations

A patent by Novo Nordisk A/S describes a scaled-up variant using sodium-dried ether as the solvent . The Grignard reagent, prepared from 1-bromonaphthalene and magnesium, is added to trimethylborate at −70°C over 2 hours. After warming to room temperature, hydrolysis with cold dilute sulfuric acid and subsequent ether extraction provides the product. This method emphasizes reproducibility, with yields exceeding 90% under optimized conditions .

Lithiation Methods

Direct lithiation of 1-bromonaphthalene offers a streamlined alternative to Grignard approaches, avoiding magnesium handling.

Procedure and Optimization

In a nitrogen-filled environment, 1-bromonaphthalene (10 mmol) is dissolved in THF and treated with n-butyllithium (2.5 M) at −78°C. The lithiated intermediate reacts with trimethyl borate at low temperatures, followed by acid hydrolysis. This method achieves comparable yields (80–85%) to Grignard-based routes but reduces side reactions associated with magnesium residues .

Comparative Analysis

Lithiation avoids the exothermic risks of Grignard formation, making it preferable for small-scale laboratory syntheses. However, it requires stringent temperature control (−78°C) to prevent premature boronate decomposition .

Historical Syntheses

Early 20th-century methods laid the groundwork for modern techniques, albeit with lower efficiencies.

Michaelis Method (1894)

Michaelis first reported arylboronic acids via the reaction of diarylmercury (Ar₂Hg) with boron trichloride (BCl₃), followed by hydrolysis. While groundbreaking, this method suffers from mercury toxicity and low yields (<50%) .

König and Scharrnbeck’s Approach (1930)

König improved upon Michaelis by substituting diarylmercury with naphthylmagnesium bromide, reacting it with tri-isobutyl borate. Hydrolysis yielded this compound with moderate purity, though crystallization challenges persisted .

Industrial-Scale Preparation

The adaptation of benzeneboronic acid synthesis to naphthalene derivatives enabled commercial production.

Methyl Borate Route

Phenylmagnesium bromide reacts with methyl borate (B(OMe)₃) in ether, hydrolyzed to benzeneboronic acid in near-quantitative yields . For this compound, substituting phenylmagnesium bromide with naphthylmagnesium bromide under analogous conditions achieves yields >95%. This method’s scalability and minimal byproducts make it ideal for industrial applications .

Process Variables

Key factors influencing yield include:

-

Temperature : Maintaining −70°C during borate addition prevents boronic acid dimerization.

-

Solvent Purity : Anhydrous ether or THF is critical to avoid protonolysis of the Grignard reagent.

-

Stoichiometry : A 1.2:1 molar ratio of borate to aryl halide ensures complete conversion .

Purification and Crystallization Techniques

Post-synthetic purification is crucial for obtaining high-purity this compound, which exhibits polymorphism depending on solvent choice.

Recrystallization Strategies

-

Orthorhombic Form : Recrystallization from hot water produces plate-like crystals, verified by single-crystal X-ray diffraction .

-

Monoclinic Form : Ethanol or toluene solutions yield needle-like crystals, differing in packing motifs .

Solvent Impact

Water-based recrystallization yields thin plates with high thermal stability, while ethanol/toluene mixtures produce larger, morphologically distinct crystals. Powder X-ray diffraction confirms phase purity, with the orthorhombic form dominating in aqueous systems .

Table 2. Crystallization Outcomes

Chemical Reactions Analysis

Types of Reactions: 1-Naphthaleneboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinones.

Reduction: It can be reduced to form naphthalenes.

Substitution: It participates in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Naphthalenes.

Substitution: Halogenated or nitro-substituted naphthalenes.

Scientific Research Applications

Key Applications

-

Suzuki Coupling Reactions

- 1-Naphthaleneboronic acid is primarily utilized in Suzuki cross-coupling reactions, enabling the formation of biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

- Example : It serves as a precursor for synthesizing various polyaromatic hydrocarbons and complex organic molecules.

-

Material Science

- The compound is employed in creating organic light-emitting diodes (OLEDs) and other optoelectronic materials due to its ability to form stable emissive layers.

- Case Study : Research indicates that derivatives of this compound can enhance the performance of OLEDs, providing deep-blue emission characteristics essential for display technologies .

-

Biochemistry

- In biochemical research, this compound is used to study interactions with biomolecules, including carbohydrates and proteins. Its boronic acid functionality allows it to form reversible covalent bonds with diols, making it useful in sensor development.

- Application Example : It has been utilized in developing fluorescent sensors for monosaccharides, demonstrating its potential in biosensing applications .

-

Polymer Chemistry

- The compound acts as a bifunctional monomer in polymer synthesis, contributing to the development of porous materials with applications in catalysis and separation technologies.

- Research Insight : Studies have shown that polymers incorporating naphthylboronic units exhibit enhanced catalytic properties for cellulose hydrolysis .

Data Table: Summary of Applications

Case Study 1: Synthesis of Polycyclic Aromatic Hydrocarbons

A study demonstrated the effectiveness of this compound in synthesizing polycyclic aromatic hydrocarbons through Suzuki coupling reactions. The research highlighted the compound's role in forming complex structures that are critical for various electronic applications.

Case Study 2: Development of Fluorescent Sensors

In another study, researchers utilized this compound to create fluorescent sensors capable of detecting monosaccharides. The sensor exhibited high sensitivity and selectivity, showcasing the potential of boronic acids in analytical chemistry.

Mechanism of Action

1-Naphthaleneboronic acid can be compared with other boronic acids such as:

- Phenylboronic acid

- 2-Naphthaleneboronic acid

- 4-Biphenylboronic acid

Uniqueness: this compound is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its naphthalene ring provides a rigid framework that can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Boronic Acids

Reactivity in Cross-Coupling Reactions

1-Naphthaleneboronic acid is frequently compared to positional isomers (e.g., 2-naphthaleneboronic acid) and simpler arylboronic acids (e.g., phenylboronic acid) in cross-coupling reactions. Key findings include:

- Steric Hindrance : The 1-position on the naphthalene ring introduces significant steric hindrance. For example, in Suzuki-Miyaura reactions between 1-bromonaphthalene and this compound, yields ranged from 32% to 52% at 100°C using bis-NHC palladium catalysts . In contrast, 2-naphthaleneboronic acid may exhibit slightly higher reactivity due to reduced steric constraints.

- Substrate Scope : Despite steric challenges, this compound successfully couples with electron-deficient and sterically hindered aryl halides. For instance, it achieved 86% yield in the synthesis of 3-methyl-4-naphthylbenzo[d]thiazol-2(3H)-one using Pd(OAc)₂/SPhos .

- Comparison with Phenylboronic Acid: Phenylboronic acid generally offers higher reactivity in standard Suzuki reactions due to its smaller size. However, this compound is preferred for constructing extended π-systems, as seen in the synthesis of azaBINOL derivatives .

Table 1: Yields in Suzuki-Miyaura Reactions

Adsorption Performance in Functionalized Polymers

Boronic acid-functionalized hypercrosslinked polymers (HCPs) are used for selective adsorption of diols and saccharides. The position of the boronic acid group on the naphthalene ring significantly impacts binding efficiency:

- 2-Naphthaleneboronic Acid Superiority : HCPs synthesized with 2-naphthaleneboronic acid exhibited the highest saturated adsorption capacity for 1,2,4-butanetriol (1.92 mmol/g), outperforming this compound (1.45 mmol/g) and phenylboronic acid (1.12 mmol/g) . This is attributed to better steric alignment and electronic interactions with cis-diol groups.

Table 2: Adsorption Capacities of Boronic Acid-Based HCPs

| Boronic Acid Monomer | Adsorbate | Adsorption Capacity (mmol/g) | Reference |

|---|---|---|---|

| 2-Naphthaleneboronic | 1,2,4-Butanetriol | 1.92 | |

| 1-Naphthaleneboronic | 1,2,4-Butanetriol | 1.45 | |

| Phenylboronic | 1,2,4-Butanetriol | 1.12 |

Solubility and Stability

Its stability in aqueous basic conditions makes it suitable for Suzuki reactions, though it may form anhydrides during storage . In contrast, phenylboronic acid is more water-soluble but prone to protodeboronation under acidic conditions.

Biological Activity

1-Naphthaleneboronic acid (1-NBA) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry and organic synthesis. This article explores the biological activity of 1-NBA, highlighting its metabolic pathways, potential therapeutic uses, and structural characteristics.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a naphthalene ring substituted with a boronic acid group. The compound exists in different crystalline forms, including orthorhombic and monoclinic structures, which influence its physical properties and reactivity .

Microbial Metabolism

Research indicates that this compound can be metabolized by certain bacteria, such as Arthrobacter nicotinovorans. This bacterium converts 1-NBA into 1-naphthol through a process involving monooxygenation. The metabolic pathway is significant as it demonstrates the potential for bioremediation applications where arylboronic acids can be utilized to degrade environmental pollutants .

Table 1: Metabolic Products of Arylboronic Acids

| Compound | Metabolite |

|---|---|

| This compound | 1-Naphthol |

| 2-Naphthaleneboronic acid | 2-Naphthol |

| 3-Cyanophenylboronic acid | 3-Cyanophenol |

Antidiabetic Effects

Recent studies have explored the potential of naphthalene derivatives, including 1-NBA, in reducing endoplasmic reticulum (ER) stress, which is implicated in various metabolic disorders such as diabetes. Hydroxynaphthoic acids (HNAs), structurally related to naphthalene derivatives, have shown promising results in decreasing ER stress markers in cellular models. This suggests that modifications to the naphthalene structure could enhance its biological activity and therapeutic potential .

Anticancer Activity

Research on boronic acids has revealed their cytotoxic effects against cancer cells. For instance, certain boronic compounds demonstrated significant reductions in cell viability in prostate cancer models while maintaining higher viability in healthy cells. This selective cytotoxicity highlights the potential of 1-NBA as a candidate for further development in cancer therapies .

Structural-Activity Relationships

The biological activity of boronic acids, including 1-NBA, is influenced by their structural features. Studies have shown that the presence of specific functional groups adjacent to the boron atom can affect their reactivity and interaction with biological targets. For example, variations in substituents can alter the binding affinity of these compounds to diols, which are crucial for their mechanism of action .

Case Studies and Research Findings

Several studies have investigated the biological activities of naphthalene derivatives:

- Study on ER Stress Reduction : A study reported that hydroxynaphthoic acids significantly reduced ER stress markers when tested in vitro, indicating a potential pathway for managing diabetes-related complications .

- Cytotoxicity Assessment : Another investigation found that certain boronic compounds reduced prostate cancer cell viability significantly while preserving healthy cell function, suggesting a therapeutic window for future applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for incorporating 1-naphthaleneboronic acid into functional materials, and how are these methods validated?

- This compound is frequently used in Friedel-Crafts alkylation to synthesize boronic acid-functionalized hypercrosslinked polymers (HCPs). For example, it reacts with 1,3,5-tri(bromomethyl)benzene in the presence of AlCl₃ to form HCPs for selective separation of polyols . Validation involves characterization via Fourier-transform infrared spectroscopy (FTIR) to confirm boronic acid integration and nitrogen adsorption-desorption isotherms to assess surface area and porosity.

Q. How is the purity and structural integrity of this compound confirmed in experimental settings?

- Purity is verified using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. Structural confirmation relies on X-ray crystallography (via programs like SHELXL ) or mass spectrometry. Physical properties such as melting point (208–214°C) and solubility in polar aprotic solvents (e.g., dichloromethane) are also cross-checked against literature .

Q. What are the standard protocols for handling this compound to minimize degradation?

- Store the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C. Use freshly distilled solvents like 1,2-dichloroethane (DCE) during synthesis to prevent hydrolysis of the boronic acid group. Degradation can be monitored via thin-layer chromatography (TLC) or NMR .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- The naphthyl group introduces steric hindrance, slowing transmetalation but stabilizing intermediates. Electronic effects from the electron-rich aromatic system enhance oxidative addition with aryl halides. Catalysts like Pd(IPr)(NQ) improve coupling efficiency for sterically hindered substrates (e.g., 2,6-diphenyl chloride) . Optimize conditions by adjusting base strength (e.g., K₃PO₄) and solvent polarity (toluene/ethanol mixtures) .

Q. What are the unresolved data gaps in the toxicological profile of this compound, and how can researchers address them?

- Existing data lack chronic exposure studies and metabolite identification in mammalian models. Researchers should design inhalation and dermal exposure assays using rodent models, coupled with metabolomics (LC-MS) to track bioaccumulation and organ-specific effects. Prioritize endpoints like genotoxicity (via Ames test) and oxidative stress biomarkers .

Q. How can computational modeling predict the environmental fate of this compound?

- Density functional theory (DFT) calculates hydrolysis rates and binding affinities to soil organic matter. Molecular dynamics simulations model degradation pathways under UV exposure. Validate predictions with high-resolution mass spectrometry (HRMS) to detect transformation products in environmental samples .

Q. What strategies resolve contradictions in catalytic performance data for this compound in cross-coupling reactions?

- Contradictions often arise from variations in catalyst loading, solvent purity, or substrate ratios. Systematic Design of Experiments (DoE) methodologies, such as response surface modeling, isolate critical parameters. Cross-validate results using multiple characterization techniques (e.g., GC-MS for yield, XRD for catalyst stability) .

Q. Why does this compound exhibit selective binding to diols, and how can this be exploited in sensor design?

- The boronic acid group forms reversible esters with vicinal diols (e.g., 1,2,4-butanetriol) at physiological pH. This property is leveraged in electrochemical sensors by immobilizing this compound on graphene oxide composites. Enhance selectivity by tuning pH or integrating molecularly imprinted polymers (MIPs) .

Q. Methodological Notes

- Data Analysis : Use multivariate statistics (e.g., PCA) to interpret conflicting results in catalytic studies .

- Toxicity Testing : Follow OECD guidelines for acute oral toxicity (Test No. 423) and combine with transcriptomics to identify gene expression changes .

- Crystallography : Refine crystal structures using SHELXL-2018, accounting for disorder in the naphthyl group .

Properties

IUPAC Name |

naphthalen-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMMCEUVDBVXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930396 | |

| Record name | Naphthalen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13922-41-3 | |

| Record name | 1-Naphthylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13922-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.